molecular formula C12H12FN3 B11805379 1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine

1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine

Cat. No.: B11805379
M. Wt: 217.24 g/mol
InChI Key: MGDBSBPRWHIODC-UHFFFAOYSA-N
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Description

1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine is a synthetic organic compound belonging to the imidazole class. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an allyl group and a fluorophenyl group attached to the imidazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: Starting with a suitable precursor, such as glyoxal or a similar compound, the imidazole ring is formed through cyclization reactions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The fluorophenyl group may enhance binding affinity to specific receptors, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:

    1-Allyl-4-(4-chlorophenyl)-1H-imidazol-5-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine:

    1-Allyl-4-(4-methylphenyl)-1H-imidazol-5-amine: The presence of a methyl group instead of fluorine alters the compound’s characteristics.

The uniqueness of this compound lies in the specific combination of the allyl, fluorophenyl, and imidazole moieties, which confer unique chemical and biological properties.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-prop-2-enylimidazol-4-amine

InChI

InChI=1S/C12H12FN3/c1-2-7-16-8-15-11(12(16)14)9-3-5-10(13)6-4-9/h2-6,8H,1,7,14H2

InChI Key

MGDBSBPRWHIODC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC(=C1N)C2=CC=C(C=C2)F

Origin of Product

United States

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